N'-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
The compound N'-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide features a unique ethanediamide backbone (two amide groups) with a 2-methylbenzyl substituent and a bis-thiophene moiety, one of which is sulfonylated.
Key structural attributes:
- Ethanediamide core: Enables hydrogen bonding and conformational flexibility.
- Thiophene rings: One sulfonylated (electron-withdrawing) and one non-sulfonylated (electron-rich), creating electronic asymmetry.
- 2-Methylbenzyl group: Enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-14-6-2-3-7-15(14)12-21-19(23)20(24)22-13-17(16-8-4-10-27-16)29(25,26)18-9-5-11-28-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPRXZLRMPUPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg methods . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Properties :
- Neuroprotective Effects :
Material Science Applications
- Organic Electronics :
- Sensors :
Synthesis Pathways
The synthesis of N'-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can be achieved through various chemical reactions involving thiophene derivatives and amines. Key steps include:
- Formation of the thiophene sulfonamide via reaction with sulfonyl chlorides.
- Coupling reactions to attach the methylphenyl group using coupling agents like EDC or DCC.
Case Study: Anticancer Activity
A notable study focused on the anticancer properties of thiophene derivatives, including this compound. In vitro tests showed significant inhibition of cell growth in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N’-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes critical differences between the target compound and structurally related analogs:
Key Observations:
Backbone Complexity : The target’s ethanediamide core distinguishes it from simpler carboxamides (e.g., ) and bis-sulfonamides (e.g., ). This may enhance binding affinity via dual hydrogen-bonding sites.
Electronic Effects : The sulfonylated thiophene introduces electron-withdrawing character, contrasting with the electron-rich thiophene in the target. Such asymmetry could influence redox behavior or charge transport in materials applications.
Synthetic Routes : The target likely requires sequential sulfonylation (as in ) and amidation (as in ), whereas simpler analogs are synthesized in fewer steps.
Spectroscopic and Crystallographic Insights
- NMR/IR Data: While direct spectroscopic data for the target is unavailable, analogs like N-(2-nitrophenyl)thiophene-2-carboxamide () show diagnostic peaks for thiophene (δ 7.2–7.8 ppm in ¹H NMR) and amide carbonyls (~1650 cm⁻¹ in IR) . The target’s additional sulfonyl group would exhibit distinct S=O stretching (~1350–1150 cm⁻¹) .
- Crystal Packing : The dihedral angles between aromatic rings in (8.5–13.5°) suggest moderate planarity . The target’s bulkier substituents may reduce planarity, affecting crystallinity and solubility.
Biological Activity
N'-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide, a compound with complex structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C16H18N2O2S3
- Molecular Weight : 366.52 g/mol
- Structural Features :
- Two thiophene rings
- A sulfonyl group
- An ethylenediamine backbone
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and cancer progression.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Biological Activity Data
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibition of cyclooxygenase-2 (COX-2) by this compound. The results indicated a moderate inhibitory effect, suggesting potential applications in pain management and anti-inflammatory therapies.
Study 2: Antioxidant Activity
Research conducted by Hanze University demonstrated that the compound scavenged free radicals effectively, reducing oxidative stress markers in vitro. This finding supports its potential use in neuroprotective strategies against conditions like Alzheimer's disease.
Study 3: Cytotoxic Effects on Cancer Cells
In vitro studies using breast cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. This suggests its potential as an anticancer agent, warranting further investigation into its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
